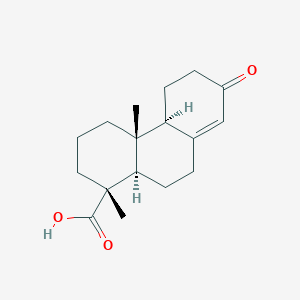
13-Oxopodocarp-8(14)-en-18-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Keto-8(14)-Podocarpen-18-oic acid is a naturally occurring diterpenoid compound It is derived from the podocarpus species, a genus of coniferous trees and shrubs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Keto-8(14)-Podocarpen-18-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of 13-Keto-8(14)-Podocarpen-18-oic acid may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of specific microorganisms to convert substrates into the desired diterpenoid compound.
Analyse Chemischer Reaktionen
Types of Reactions
13-Keto-8(14)-Podocarpen-18-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized diterpenoids, while reduction can produce less oxidized forms.
Wissenschaftliche Forschungsanwendungen
13-Keto-8(14)-Podocarpen-18-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex diterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of natural product-based pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 13-Keto-8(14)-Podocarpen-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13,14-Dihydro-15-Keto-Prostaglandin F2α: A metabolite of prostaglandin F2α with similar structural features.
13,14-Dihydro-15-Keto-Prostaglandin E2: Another prostaglandin metabolite with comparable chemical properties.
Uniqueness
13-Keto-8(14)-Podocarpen-18-oic acid is unique due to its specific diterpenoid structure, which distinguishes it from other similar compounds
Biologische Aktivität
13-Oxopodocarp-8(14)-en-18-oic acid, a compound derived from various conifer species such as Abies holophylla, Pinus yunnanensis, and Pinus massoniana, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its cytotoxic effects, anti-inflammatory properties, and other pharmacological implications.
Chemical Structure
The molecular formula of this compound is C17H24O3 . Its structure features a ketone functional group at the C-13 position and a double bond at the C-8(14) position, which are significant for its biological interactions.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it displays moderate cytotoxicity against HeLa (cervical cancer) and HEp-2 (laryngeal cancer) cells .
Anti-inflammatory Properties
The compound has been noted for its potential anti-inflammatory effects. It may inhibit certain pro-inflammatory cytokines, although specific mechanisms and pathways require further investigation .
Antimicrobial Activity
While some studies have suggested that related compounds exhibit antimicrobial properties, specific data regarding the antimicrobial activity of this compound remains limited. Its structural analogs, however, have shown varying degrees of effectiveness against bacterial strains .
Case Studies
- Cytotoxicity Testing : A study involving synthetic derivatives of podocarpane compounds demonstrated that certain modifications to the structure can enhance cytotoxic effects against cancer cell lines. The results indicated that while this compound itself showed moderate activity, derivatives with additional functional groups exhibited significantly higher potency .
- Phytochemical Analysis : A comprehensive review on the phytochemistry of the Araucariaceae family highlighted this compound among other bioactive compounds. The review emphasized the need for further exploration into its biological mechanisms and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H24O3 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |
InChI-Schlüssel |
DXXGHDAWCPTRPU-XOSAIJSUSA-N |
Isomerische SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















